molecular formula C5H8N2O2 B7809840 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)

Cat. No.: B7809840
M. Wt: 128.13 g/mol
InChI Key: RSBRXBZGVHQUJK-VKHMYHEASA-N
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Description

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of imidazolidinedione, featuring an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) typically involves the reaction of ethylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinedione ring. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized imidazolidinedione derivatives.

    Reduction: Reduced imidazolidinedione derivatives.

    Substitution: Substituted imidazolidinedione compounds with various functional groups.

Scientific Research Applications

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione,5-methyl-: Similar structure but with a methyl group instead of an ethyl group.

    2,4-Imidazolidinedione,5-phenyl-: Features a phenyl group at the 5-position.

    2,4-Imidazolidinedione,5-isopropyl-: Contains an isopropyl group at the 5-position.

Uniqueness

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) is unique due to its specific ethyl substitution at the 5-position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5S)-5-ethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRXBZGVHQUJK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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